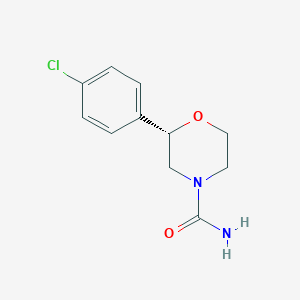

(2S)-2-(4-Chlorophenyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-(4-Chlorophenyl)morpholine-4-carboxamide” is a molecule with the formula C11H13ClN2O2. The morpholine ring in this molecule has a chair conformation .

Molecular Structure Analysis

In the crystal structure of this molecule, molecules are linked into chains along [100] by N—H…O hydrogen bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 196 °C, a predicted boiling point of 448.0±45.0 °C, a predicted density of 1.343±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 12.70±0.70 .Scientific Research Applications

Organic Synthesis

Morpholine derivatives, such as (2S)-2-(4-Chlorophenyl)morpholine-4-carboxamide, have been utilized in organic synthesis, demonstrating their versatility as intermediates. For instance, they are employed in the one-pot Gewald synthesis of 2-aminothiophenes, highlighting their role in facilitating complex reactions (Tormyshev et al., 2006). Furthermore, morpholine and piperazine-based carboxamide derivatives have been identified as effective corrosion inhibitors for mild steel, indicating their potential in industrial applications (Nnaji et al., 2017).

Material Science

In material science, morpholine derivatives are involved in the synthesis and characterization of polymers and complexes. Research on the synthesis of biodegradable polyesteramides with pendant functional groups explores the incorporation of morpholine derivatives into polymers, enhancing their functional properties (Veld et al., 1992). Additionally, complexes of Co(III) with morpholine highlight the use of these derivatives in creating materials with specific spectroscopic properties (Amirnasr et al., 2001).

Biomedical Research

In biomedical research, morpholine derivatives have shown promise as therapeutic agents. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been reported as potential inhibitors of tumor necrosis factor alpha and nitric oxide, suggesting their applicability in cancer therapy (Lei et al., 2017). Another study on the synthesis, crystal structure, and antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide shows its distinct inhibitory capacity against cancer cell proliferation, highlighting the potential of morpholine derivatives in oncology (Ji et al., 2018).

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-3-1-8(2-4-9)10-7-14(11(13)15)5-6-16-10/h1-4,10H,5-7H2,(H2,13,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVYIZUHIXXEPN-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1C(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2555013.png)

![Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride](/img/structure/B2555014.png)

![Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2555015.png)

![(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2555023.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2555033.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)